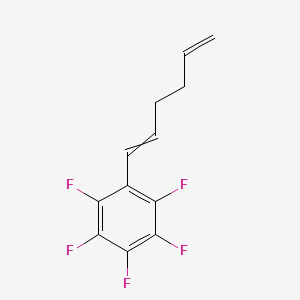
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features both an aniline and a cyclooctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of aniline derivatives with cyclooctylamine under controlled conditions. One common method involves the use of a reductive amination process, where aniline is reacted with cyclooctylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce fully hydrogenated derivatives.
Applications De Recherche Scientifique
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mécanisme D'action
The mechanism of action of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets within cells. It may bind to certain proteins or enzymes, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
U-47700: An opioid analgesic with a similar structural framework but different pharmacological properties.
N-(2-anilinoethyl)ethane-1,2-diamine: A structurally related compound with similar chemical properties.
Uniqueness
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is unique due to its combination of aniline and cyclooctyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
627524-68-9 |
|---|---|
Formule moléculaire |
C18H31N3 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
N-(2-anilinoethyl)-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H31N3/c1-2-5-9-17(10-6-3-1)20-15-13-19-14-16-21-18-11-7-4-8-12-18/h4,7-8,11-12,17,19-21H,1-3,5-6,9-10,13-16H2 |
Clé InChI |
NYRURGAPMPKJEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NCCNCCNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


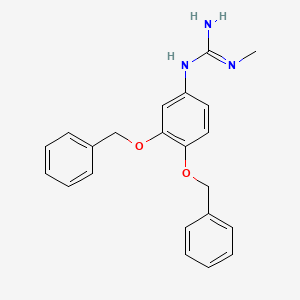
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
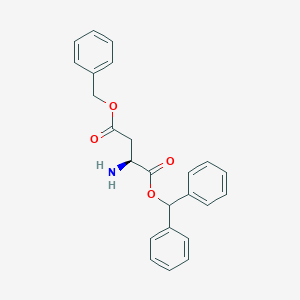
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)


![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
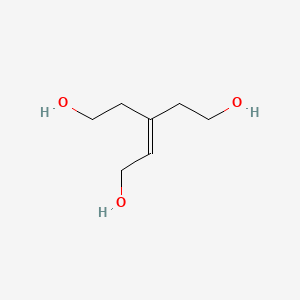
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
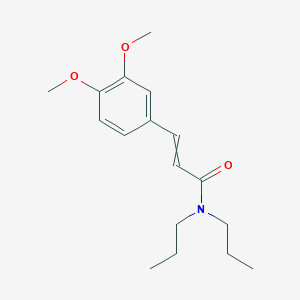
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
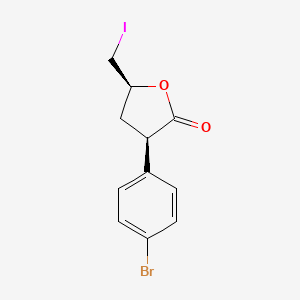
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
